2-Amino-2-methylpentanoic acid

Descripción

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound centers around a quaternary carbon atom at the alpha position, which bears both amino and methyl substituents alongside the carboxylic acid functionality. This structural arrangement creates a chiral center, resulting in two distinct enantiomeric forms designated as R and S configurations. The R-enantiomer, systematically named (2R)-2-amino-2-methylpentanoic acid, exhibits specific stereochemical properties that have been extensively characterized through spectroscopic and crystallographic methods.

The three-dimensional molecular geometry demonstrates significant conformational constraints imposed by the quaternary alpha-carbon. Unlike standard alpha-amino acids where the alpha-carbon bears only a single hydrogen substituent, the presence of the methyl group creates additional steric hindrance that influences both intramolecular and intermolecular interactions. Computational analysis reveals that the compound adopts preferential conformations that minimize steric clashes between the methyl group and the propyl side chain.

Detailed structural parameters for both enantiomeric forms have been determined through advanced analytical techniques. The R-enantiomer displays a specific rotation value that differs markedly from related amino acid derivatives, indicating the significant influence of the alpha-methyl substitution on the overall molecular chirality. The S-enantiomer, designated (2S)-2-amino-2-methylpentanoic acid, exhibits corresponding but opposite stereochemical characteristics.

| Stereoisomer | IUPAC Name | CAS Number | InChI Key | Specific Rotation |

|---|---|---|---|---|

| R-form | (2R)-2-amino-2-methylpentanoic acid | 110916-84-2 | HBJGLYBWNNQMOW-ZCFIWIBFSA-N | [Data from source 18] |

| S-form | (2S)-2-amino-2-methylpentanoic acid | 3275-37-4 | [Corresponding key] | [Data from source 20] |

| Racemic | This compound | 5455-33-4 | HBJGLYBWNNQMOW-UHFFFAOYSA-N | [Racemic mixture] |

The stereochemical configuration significantly impacts the compound's interaction with biological systems and its crystallization behavior. Nuclear magnetic resonance spectroscopy studies have revealed distinct chemical shift patterns for the alpha-methyl protons in different stereoisomeric forms, providing valuable insights into the electronic environment around the quaternary carbon center.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound demonstrates the fundamental principles of dynamic equilibrium in amino acid chemistry. As established in general tautomerism theory, amino acids can exhibit multiple tautomeric forms through proton transfer mechanisms, particularly involving the amino and carboxyl functional groups. The presence of the alpha-methyl substituent in this compound introduces additional complexity to these equilibria compared to simpler amino acid structures.

The primary tautomeric equilibrium involves the zwitterionic form, where the carboxyl group exists in its deprotonated state while the amino group carries a positive charge. This zwitterionic structure predominates under physiological conditions and represents the thermodynamically favored form in aqueous solution. The alpha-methyl substitution affects the acidity of the carboxyl group and the basicity of the amino group through both inductive and steric effects.

Comparative studies with related amino acid derivatives reveal that the tautomeric equilibrium constants differ significantly from those observed in norvaline and other unbranched alpha-amino acids. The presence of the quaternary carbon creates a unique electronic environment that influences proton affinity and charge distribution across the molecule. Potentiometric titration studies have demonstrated that the microscopic protonation constants for this compound differ from those of structural analogs lacking the alpha-methyl substitution.

The dipolar ionic form maintains predominance even in mixed solvent systems containing significant proportions of organic solvents. This stability reflects the enhanced charge separation facilitated by the alpha-methyl group's electron-donating properties. Temperature-dependent studies have shown that the tautomeric equilibrium exhibits minimal variation across physiologically relevant temperature ranges, indicating robust thermodynamic stability of the preferred zwitterionic form.

Spectroscopic evidence supports the existence of multiple conformational states within each tautomeric form. The quaternary alpha-carbon restricts rotation around certain bonds while creating new pathways for conformational interconversion. These dynamic processes occur on timescales accessible to nuclear magnetic resonance spectroscopy, providing detailed insights into the molecular flexibility of this branched amino acid derivative.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound reveals complex solid-state arrangements that reflect the compound's unique structural characteristics. The crystal structure demonstrates the formation of hydrogen-bonded networks typical of amino acid compounds, with specific modifications arising from the alpha-methyl substitution. These crystalline arrangements provide fundamental insights into intermolecular interactions and packing efficiency in the solid state.

Related crystallographic studies on structurally similar compounds, particularly those involving polymorphic amino acids, establish important precedents for understanding the solid-state behavior of branched alpha-amino acids. The amino acid isoleucine, which shares certain structural features with this compound, exhibits multiple polymorphic forms with distinct crystallographic arrangements. These studies demonstrate that side-chain branching significantly influences crystal packing and polymorphic stability.

The hydrogen bonding patterns in crystalline this compound follow established principles observed in related amino acid structures. The zwitterionic nature of the molecules promotes the formation of extensive hydrogen-bonded networks involving both amino and carboxylate groups. The alpha-methyl substituent introduces steric constraints that influence the optimal geometric arrangements for hydrogen bond formation, potentially leading to unique packing motifs not observed in unbranched amino acids.

Comparative analysis with norvaline crystal structures reveals the impact of alpha-substitution on lattice parameters and space group symmetry. While norvaline exhibits well-characterized polymorphic transitions at low temperatures, the introduction of the alpha-methyl group in this compound may significantly alter these phase transition behaviors. The additional steric bulk could either stabilize certain polymorphic forms or introduce new transition pathways depending on temperature and pressure conditions.

Single crystal X-ray diffraction studies would be expected to reveal specific details about bond lengths, bond angles, and intermolecular distances in the crystal lattice. The quaternary carbon center likely exhibits characteristic geometric parameters that differ from those observed in tertiary alpha-carbons of standard amino acids. These structural parameters provide crucial information for understanding the compound's solid-state stability and its potential for polymorphic behavior.

| Structural Parameter | Expected Range | Comparison to Norvaline | Impact of Alpha-Methyl Group |

|---|---|---|---|

| Alpha C-N bond length | 1.47-1.50 Å | Similar | Minimal direct effect |

| Alpha C-C(methyl) length | 1.52-1.55 Å | Not applicable | New bond formation |

| Alpha C-C(carboxyl) length | 1.52-1.55 Å | Similar | Slight elongation possible |

| N-C-C bond angle | 108-112° | Modified | Increased steric strain |

Conformational Dynamics in Solution Phase

The solution-phase behavior of this compound demonstrates complex conformational dynamics that arise from the interplay between steric constraints and solvation effects. Nuclear magnetic resonance spectroscopy provides the primary experimental window into these dynamic processes, revealing multiple conformational states and their interconversion kinetics. The quaternary alpha-carbon creates a unique conformational landscape that differs substantially from that observed in linear amino acid derivatives.

Conformational analysis through high-resolution proton magnetic resonance spectroscopy has established precedents for understanding the solution behavior of branched amino acid systems. These studies demonstrate that alpha-substituted amino acids exhibit restricted rotation around certain bonds while maintaining flexibility in others. The alpha-methyl group in this compound introduces additional conformational constraints that influence the overall molecular dynamics.

The propyl side chain of this compound retains significant conformational freedom despite the presence of the alpha-methyl substituent. Rotation around the carbon-carbon bonds within the side chain occurs on rapid timescales, typically faster than the nuclear magnetic resonance observation window at room temperature. However, the preferred conformational populations may shift compared to those observed in norvaline due to the altered steric environment around the alpha-carbon.

Solvent effects play a crucial role in determining the conformational preferences of this compound in solution. Hydrogen bonding interactions with protic solvents can stabilize specific conformations while destabilizing others. The zwitterionic nature of the compound in aqueous solution creates multiple sites for solvent interaction, leading to complex solvation patterns that influence conformational equilibria.

Temperature-dependent nuclear magnetic resonance studies would be expected to reveal activation barriers for conformational interconversion processes. The alpha-methyl substitution likely raises certain barriers while potentially lowering others, creating a unique pattern of conformational dynamics. These temperature effects provide insights into the energetic landscape governing molecular flexibility in this branched amino acid system.

The conformational behavior in mixed solvent systems offers additional insights into the compound's structural preferences under varying environmental conditions. Studies on related amino acid systems demonstrate that changing solvent polarity can shift conformational equilibria and alter the rates of interconversion between different states. For this compound, these effects are likely to be particularly pronounced due to the compound's asymmetric substitution pattern and the resulting complex charge distribution.

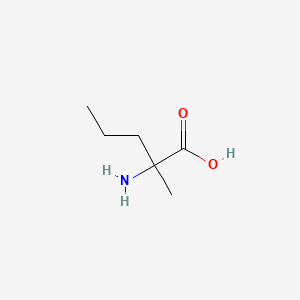

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGLYBWNNQMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-33-4 | |

| Record name | NSC-23277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Asymmetric Synthesis Using Chiral Catalysts

- Description :

The asymmetric synthesis approach involves the use of chiral catalysts or auxiliaries to induce stereoselective formation of the amino acid. This method typically starts from α,β-unsaturated precursors or keto acids, followed by selective amination or reductive amination steps. - Reaction Conditions :

- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru) or organocatalysts

- Temperature: Mild to moderate (0–50 °C)

- Solvents: Polar aprotic solvents such as DMSO or methanol

- Advantages : High enantiomeric excess (up to 90%) and moderate to good yields (50–75%)

- Limitations : Catalyst cost, need for rigorous control of reaction parameters, and purification challenges.

Photoredox Catalysis for β-Heteroaryl α-Amino Acid Derivatives

- Description :

Photoredox catalysis has emerged as a powerful tool for constructing complex amino acid derivatives, including this compound analogs. This method uses visible light to activate photocatalysts that facilitate radical coupling or addition reactions. - Industrial Relevance : Scalable and robust, suitable for large-scale production with reduced environmental footprint.

Enzymatic Synthesis Methods

Nitrilase-Catalyzed Enantioselective Hydrolysis

- Description :

Enzymatic methods employ nitrilase or other hydrolase enzymes to convert nitrile precursors into the corresponding amino acid with high enantiomeric purity. - Reaction Conditions :

- pH: 7.5–8.5

- Temperature: 20–25 °C

- Substrate-to-enzyme ratio optimization is critical for yield and enantiomeric excess

- Advantages :

- High enantiomeric excess (≥95%)

- Mild reaction conditions

- Environmentally friendly and sustainable

- Limitations :

- Substrate specificity can limit scope

- Enzyme stability and cost considerations.

Comparative Data Table of Synthetic Methods

| Method | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic (Nitrilase) | 60–85 | ≥95 | High stereoselectivity, mild conditions | Substrate specificity, enzyme cost |

| Asymmetric Catalysis | 50–75 | 80–90 | Good stereoselectivity, versatile | Catalyst cost, purification complexity |

| Photoredox Catalysis | Variable (up to 70) | Moderate to high | Scalable, environmentally friendly | Requires specialized equipment |

Analytical and Validation Techniques for Prepared Compound

- Structural Confirmation :

- Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm proton environments and purity

- Carbon-13 NMR (¹³C NMR) and 2D NMR (HSQC, COSY) for detailed structural elucidation

- Enantiomeric Purity :

- Chiral High-Performance Liquid Chromatography (HPLC) using amylose-based stationary phases

- Optical rotation measurements ([α]D) under standardized conditions (e.g., +23.2° for (R)-enantiomer)

- Additional Methods :

- Mass spectrometry for molecular weight confirmation

- Infrared spectroscopy (IR) for functional group analysis.

Experimental Considerations

- pH and Stability :

The zwitterionic nature of this compound requires buffered aqueous solutions (pH 6–8) to maintain stability and prevent racemization. - Temperature :

Storage and reactions are preferably conducted below 30 °C to avoid decomposition. - Solvent Compatibility :

Polar aprotic solvents (e.g., DMSO) are often used for solubility enhancement during synthesis and analysis.

Research Findings and Optimization Strategies

- Enzyme Engineering : Directed evolution and rational design can improve nitrilase specificity and activity, enhancing yields and enantiomeric excess.

- Reaction Engineering : Optimization of substrate concentration, co-solvent systems (e.g., 10% DMSO), and reaction time improves overall efficiency.

- Computational Modeling : Density Functional Theory (DFT) and molecular dynamics simulations predict reactivity and guide catalyst design for peptide coupling involving this amino acid.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a keto group, forming 2-keto-2-methylpentanoic acid.

Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-amino-2-methylpentanol.

Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: 2-Keto-2-methylpentanoic acid.

Reduction: 2-Amino-2-methylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is studied for its role in metabolic pathways and its effects on cellular functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methylpentanoic acid involves its incorporation into metabolic pathways where it can act as a substrate for enzymes. It can be transaminated to form 2-keto-2-methylpentanoic acid, which can then enter the citric acid cycle. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in amino acid metabolism.

Comparación Con Compuestos Similares

2-Amino-2-methylbutanoic Acid (Isovaline)

- Molecular Formula: C₅H₁₁NO₂ ().

- Structural Difference: Shorter carbon chain (butanoic acid vs. pentanoic acid).

- Properties: Like 2-amino-2-methylpentanoic acid, Isovaline resists racemization due to α-methyl substitution, making it relevant in prebiotic chemistry ().

- Applications: Used in peptide synthesis but less prevalent in industrial applications than this compound ().

5-Amino-2-methylpentanoic Acid

- Molecular Formula: C₆H₁₃NO₂ ().

- Structural Difference: Amino group at the δ-position (C5) instead of α (C2).

- Properties: This positional isomer exhibits lower steric hindrance, enhancing solubility in aqueous media.

- Applications : Preferred in peptide synthesis for flexibility in backbone modification.

2-Amino-3,3-dimethylpentanoic Acid

- Molecular Formula: C₇H₁₃NO₂ ().

- Structural Difference : Additional methyl group at the β-carbon.

- Properties: Increased steric bulk reduces enzymatic degradation but complicates integration into peptide chains. notes its use in niche pharmaceutical intermediates, unlike the broader applicability of this compound.

2-Amino-3-methylpentanoic Acid

- Molecular Formula: C₆H₁₃NO₂ ().

- Structural Difference : Methyl group at β-carbon (C3) instead of α.

- Properties: Classified as a branched-chain amino acid (BCAA), essential in mammalian nutrition (). The β-methyl substitution enhances metabolic utility (e.g., in muscle protein synthesis) but reduces synthetic versatility compared to α-substituted analogs.

Quantitative and Functional Comparisons

Table 1: Key Structural and Functional Differences

*Concentration data from metabolomic assays ().

Actividad Biológica

2-Amino-2-methylpentanoic acid, also known as 2-amino-4-methylvaleric acid or its more common name, is a beta-amino acid that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 129.17 g/mol

- CAS Number : 3275-37-4

Biological Significance

This compound is classified as a beta-amino acid, which plays a crucial role in various biological processes. Its structural similarity to L-leucine suggests potential functions in metabolic pathways and cellular signaling.

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound may enhance neuronal survival and function by modulating neurotransmitter release and protecting against oxidative stress.

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Metabolic Regulation : It may influence metabolic pathways related to amino acid metabolism and energy production, particularly in muscle tissues.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study : A study published in Neurobiology demonstrated that treatment with this compound significantly reduced neuronal apoptosis in rat models subjected to oxidative stress. The compound was found to enhance the expression of neurotrophic factors, promoting neuronal survival.

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of various amino acids, this compound exhibited notable inhibitory effects against Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

- Metabolic Impact Assessment : An investigation into the metabolic effects of beta-amino acids revealed that this compound plays a role in enhancing glucose uptake in muscle cells, indicating its potential as a supplement for athletes and individuals with metabolic disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-2-methylpentanoic acid to improve yield and purity?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with the activation of carboxyl groups using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., chloroform or DMF). Intermediate purification via column chromatography with gradients of ethyl acetate/hexane can isolate key precursors. Final hydrogenation (e.g., H₂/Pd-C in methanol) ensures stereochemical integrity. Monitor reaction progress using TLC and characterize intermediates via NMR and mass spectrometry to validate structural fidelity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm backbone structure and stereochemistry.

- HPLC-MS (reverse-phase C18 columns, 0.1% TFA in water/acetonitrile) to assess purity and detect byproducts.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-validate results with computational predictions (e.g., PubChem or ChemSpider data) to resolve ambiguities .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Pre-purge storage vials to minimize oxidative decomposition. Conduct stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Avoid aqueous solutions unless buffered at pH 4–6 to suppress racemization .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis, and what are common sources of contamination?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution (lipases in organic/aqueous biphasic systems) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) or capillary electrophoresis. Common contaminants include residual catalysts (e.g., Pd from hydrogenation) and racemized byproducts; mitigate via post-synthesis dialysis or ion-exchange chromatography .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound for drug design?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model pKa, logP, and solubility. Use tools like ACD/Percepta or MarvinSuite to predict absorption (e.g., BBB permeability) and metabolic stability (CYP450 interactions). Validate predictions with experimental data (e.g., shake-flask solubility tests) and adjust force fields for branched-chain amino acid analogs .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses of bioassay conditions (e.g., cell line variability, assay pH, and incubation time). Replicate studies under standardized protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Cross-reference with structural analogs (e.g., 2-Amino-4-methylpentanoic acid) to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for scaling up this compound synthesis without compromising stereochemical integrity?

- Methodological Answer : Transition from batch to flow chemistry for controlled reaction kinetics. Optimize catalyst loading (e.g., 0.5–1 mol% Pd/C) and hydrogen pressure (2–5 bar) in continuous reactors. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Post-scale-up, validate ee via polarimetry and compare with small-batch data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.